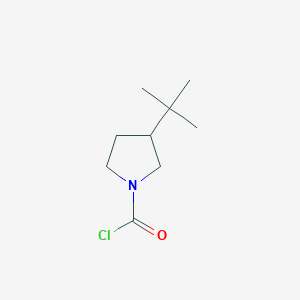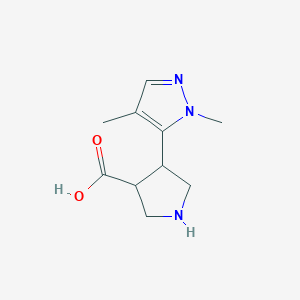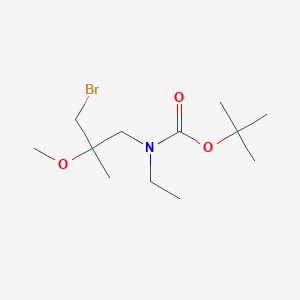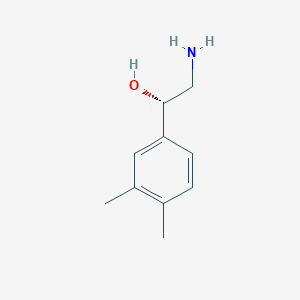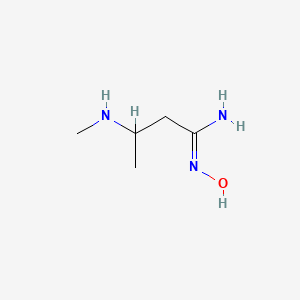![molecular formula C11H16ClN3 B13305938 1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a chloropyridinylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyridine moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological pathways.
Agrochemicals: The compound is a precursor for synthesizing insecticides and pesticides, especially those that act on the nervous systems of pests.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. In medicinal applications, it often targets nicotinic acetylcholine receptors, leading to the disruption of neural transmission. This mechanism is similar to that of neonicotinoid insecticides, which bind to the same receptors in insects, causing paralysis and death .
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar mechanism of action.
Thiacloprid: Another neonicotinoid that targets nicotinic acetylcholine receptors.
Acetamiprid: A compound with a chloropyridinyl group that also acts on neural pathways.
Uniqueness
1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a piperazine ring and a chloropyridinyl group makes it versatile for various synthetic applications and biological studies .
Properties
Molecular Formula |
C11H16ClN3 |
|---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
1-[(2-chloropyridin-3-yl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C11H16ClN3/c1-14-5-7-15(8-6-14)9-10-3-2-4-13-11(10)12/h2-4H,5-9H2,1H3 |
InChI Key |
ZVSUEBWFOQZDMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


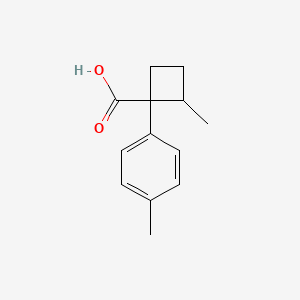
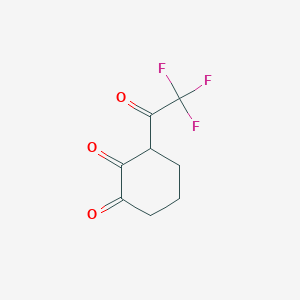
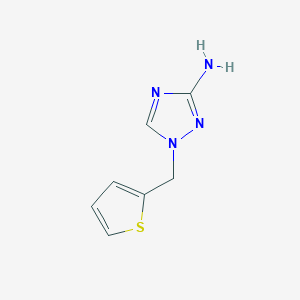
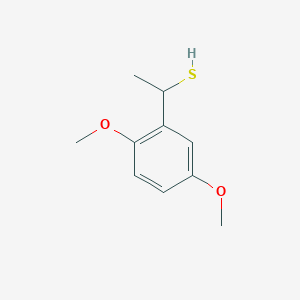
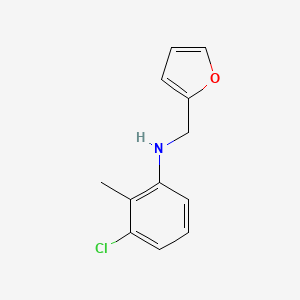
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13305898.png)
![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
